TRAF6 peptide -

TRAF6 peptide

Catalog Number: EVT-14899828
CAS Number:
Molecular Formula: C145H238N34O44
Molecular Weight: 3161.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

TRAF6 is primarily sourced from human tissues where it is expressed in response to various stimuli, including cytokines and growth factors. It is involved in the signaling pathways of multiple receptors, notably the receptor activator of nuclear factor kappa-B and interleukin-1 receptors.

Classification

TRAF6 belongs to the TRAF family of proteins, which are characterized by their ability to interact with tumor necrosis factor receptor superfamily members. It is classified as an E3 ubiquitin ligase, facilitating the ubiquitination of target proteins, which is essential for signal transduction.

Synthesis Analysis

Methods

The synthesis of TRAF6 peptides typically employs Solid Phase Peptide Synthesis (SPPS), a widely used method for constructing peptides. Recent advancements have incorporated ultrasonication to enhance the efficiency of this process.

Technical Details

Ultrasonication improves SPPS by increasing reaction rates and yields while reducing synthesis time. For instance, studies have shown that ultrasonically assisted SPPS can yield higher purity peptides (up to 82%) compared to traditional methods (73% purity) while significantly shortening the assembly time from several hours to less than one hour for certain peptides . The process involves using fluorenylmethoxycarbonyl chemistry for amino acid coupling and deprotection steps.

Molecular Structure Analysis

Structure

TRAF6 peptides exhibit a variety of structural conformations depending on their sequence and interactions with other proteins. The structural analysis often involves techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the peptide.

Data

Molecular dynamics simulations have been employed to study binding affinities and conformational changes upon interaction with TRAF6. For example, specific motifs within the peptide sequences have been identified that enhance binding affinity to TRAF6 through multivalent interactions .

Chemical Reactions Analysis

Reactions

TRAF6 peptides participate in various biochemical reactions, primarily through their interactions with other signaling molecules. These reactions often involve post-translational modifications such as ubiquitination, which are critical for propagating signaling cascades.

Technical Details

The binding of TRAF6 peptides can be quantitatively analyzed using techniques like fluorescence-activated cell sorting and surface plasmon resonance to determine dissociation constants and binding kinetics . The interaction between TRAF6 and its peptide ligands is characterized by high specificity and affinity, often requiring detailed kinetic modeling.

Mechanism of Action

Process

The mechanism by which TRAF6 peptides exert their effects involves their ability to modulate signaling pathways that control inflammatory responses and cell survival. Upon binding to receptors, TRAF6 facilitates the recruitment of downstream signaling molecules, leading to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells.

Data

Inhibition studies have demonstrated that targeting TRAF6 can reduce cell migration and invasion in cancer models, indicating its role as a potential therapeutic target . For example, specific peptides designed to disrupt TRAF6 interactions have shown promise in reducing breast cancer cell growth in vitro.

Physical and Chemical Properties Analysis

Physical Properties

TRAF6 peptides are typically characterized by their solubility in aqueous solutions, stability under physiological conditions, and propensity for forming secondary structures such as alpha-helices or beta-sheets depending on their sequence composition.

Chemical Properties

The chemical properties include their susceptibility to hydrolysis and oxidation, which can affect their stability and activity. Analytical techniques such as reversed-phase high-performance liquid chromatography and mass spectrometry are commonly employed for characterization purposes .

Applications

Scientific Uses

TRAF6 peptides have significant applications in biomedical research, particularly in the study of immune responses and cancer biology. They are being investigated as potential therapeutic agents aimed at modulating immune responses or inhibiting cancer progression by targeting specific pathways associated with TRAF6 activity. Additionally, these peptides are utilized in drug development processes aimed at creating inhibitors that can disrupt harmful protein-protein interactions within cellular signaling networks .

Introduction to TRAF6 in Cellular Signaling and Disease Pathogenesis

Historical Discovery and Biological Significance of TRAF6 in Immune and Inflammatory Pathways

Tumor necrosis factor receptor-associated factor 6 (TRAF6) was first identified in 1996 as a unique adaptor protein mediating signals from the interleukin-1 receptor (IL-1R) and CD40, distinguishing itself from other TRAF family members through its specific receptor interactions and signaling capabilities [1] [6]. Unlike TRAFs 1-5 which primarily mediate TNF receptor superfamily signaling, TRAF6 emerged as a critical transducer for both the Toll-like receptor (TLR)/IL-1R superfamily and specific TNF receptors, positioning it as a central integrator of innate and adaptive immunity [1]. This functional uniqueness stems from its structural architecture: an N-terminal RING finger domain that confers E3 ubiquitin ligase activity, multiple zinc finger domains, and a C-terminal TRAF domain that facilitates protein-protein interactions with receptor complexes and downstream signaling molecules [1] [3].

Table 1: Structural and Functional Domains of TRAF6

DomainStructureFunctionSignaling Partners
RING fingerZinc-binding domainE3 ubiquitin ligase activityUbc13/Uev1A complex
Zinc fingers5-7 motifsRegulatory interactionsTAK1, IRAK1, PKCζ
TRAF-NCoiled-coil regionOligomerizationSelf-association
TRAF-Cβ-sandwich foldReceptor bindingCD40, RANK, TLR/IL-1R

TRAF6's biological significance is exemplified in its regulation of two major signaling cascades: the NF-κB and MAPK pathways. Upon receptor activation (e.g., TLR4 or RANK), TRAF6 catalyzes K63-linked polyubiquitination of itself and target proteins like TAK1 (transforming growth factor β-activated kinase 1) through cooperation with the E2 enzyme complex Ubc13-Uev1A [1] [6]. This non-degradative ubiquitination serves as a scaffold for assembling the TAK1-TAB1-TAB2/3 complex, which subsequently activates IKK (inhibitor of nuclear factor kappa-B kinase) and MAP kinases (JNK, p38, ERK) [1] [3]. The resulting transcriptional activation of NF-κB and AP-1 drives the expression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α), costimulatory molecules, and survival factors, making TRAF6 indispensable for dendritic cell maturation, osteoclast differentiation, and lymphocyte activation [1] [8]. Germ-line TRAF6 deficiency in mice proves lethal within 15 days post-birth, with profound defects in immune cell development, bone metabolism (osteopetrosis), and neural tube closure, underscoring its non-redundant physiological roles [1].

TRAF6 as a Multifunctional Adaptor Protein: Bridging Innate Immunity and Oncogenesis

TRAF6 sits at the nexus of multiple pathological processes, with its dysregulation contributing significantly to autoimmune disorders, inflammatory conditions, and cancer progression. In autoimmunity, aberrant TRAF6 signaling drives pathogenic responses through hyperactivation of effector T cells and antigen-presenting cells. Experimental autoimmune encephalomyelitis (EAE) studies reveal that T cell-specific TRAF6 deletion paradoxically enhances Th17 differentiation but reduces pathogenicity by suppressing granulocyte-macrophage colony-stimulating factor (GM-CSF) production while elevating IL-10 and CTLA-4 expression [2]. This demonstrates TRAF6's critical role in tuning the balance between pro-inflammatory and regulatory T cell responses. Clinical evidence links TRAF6 overexpression to rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and primary membranous nephropathy (PMN), where its hyperactivity in podocytes promotes pyroptosis via the TAK1-GSDMD/caspase-1 axis [5].

In oncogenesis, TRAF6 exhibits dual context-dependent roles. As an E3 ubiquitin ligase, it stabilizes oncogenic proteins through K63-linked ubiquitination and activates pro-survival signaling pathways. TRAF6 is overexpressed in multiple malignancies, including:

  • Breast cancer: TRAF6 stabilizes HIF-1α via K63-linked ubiquitination, promoting angiogenesis and tumor growth even under normoxic conditions [3]
  • Lung cancer: TRAF6-mediated NF-κB activation enhances tumor cell survival and resistance to chemotherapy
  • Hepatocellular carcinoma: Chronic inflammation driven by TRAF6 facilitates tumor progression in cirrhotic livers
  • Multiple myeloma: TRAF6 supports survival of malignant plasma cells in bone marrow niches [1]

Table 2: TRAF6 in Human Diseases: Mechanisms and Clinical Associations

Disease CategoryMolecular MechanismsClinical Associations
Autoimmune DisordersHyperactivation of NF-κB/MAPK in T cells; Podocyte pyroptosis via TAK1-GSDMD axisRA, SLE, MS, PMN
Bone DiseasesRANK-TRAF6 interaction driving osteoclast differentiationOsteoporosis, osteopetrosis
CancersHIF-1α stabilization; Enhanced NF-κB survival signalingBreast, lung, hepatocellular carcinoma
NeuroinflammationMicroglial activation; Enhanced Th17 pathogenicityEAE (MS model)

The molecular basis for TRAF6's multifunctionality lies in its ability to form context-specific signaling complexes. For instance, RANK-TRAF6 interactions during osteoclastogenesis occur through a multivalent binding mechanism where three TRAF6 molecules engage trimerized RANK via Pro-X-Glu-X-X-(aromatic/acidic) motifs [4]. This high-avidity interaction enables robust signal amplification essential for bone remodeling but becomes pathological when dysregulated in osteoporosis or cancer bone metastasis.

Rationale for Targeting TRAF6 with Peptide-Based Therapeutics

Traditional approaches to inhibit TRAF6 have faced significant challenges. Small molecule inhibitors targeting the E3 ligase activity often lack specificity, leading to off-target effects on other RING-domain proteins. Gene silencing strategies (siRNA, shRNA) show efficacy in preclinical models but face delivery challenges [5]. These limitations have spurred interest in peptide-based therapeutics that specifically disrupt TRAF6-protein interactions with higher precision.

The structural basis for peptide intervention lies in two key domains:

  • The TRAF-C domain contains a shallow surface groove that recognizes specific peptide motifs in receptor cytoplasmic tails (e.g., RANK, CD40, IL-17R) [4] [6]
  • Multivalent interaction interfaces that can be competitively inhibited by engineered peptides mimicking receptor binding sequences [4]

Recent advances in peptide library screening have yielded high-affinity TRAF6 inhibitors. Using affinity-based screening of tetravalent random-peptide libraries, researchers identified WHD-tet, a peptide that binds the TRAF-C domain with 30-fold higher potency than native RANK-derived peptides [4]. When fused to a cell-penetrating sequence (CR4), CR4-WHD-tet achieves intracellular delivery and specifically inhibits RANKL-induced osteoclastogenesis at nanomolar concentrations (IC50 = 0.14 μM) by disrupting TRAF6 signaling complex assembly [4]. Unlike broad kinase inhibitors, this peptide exhibits remarkable pathway selectivity: it blocks MKK3 recruitment to TRAF6 and subsequent p38 activation during late osteoclast differentiation without affecting upstream TAK1 activation or JNK signaling [4].

Table 3: Innovative TRAF6-Targeting Peptide Therapeutics

Peptide DesignMechanism of ActionSpecificityEfficacy
CR4-WHD-tet (tetravalent)Blocks TRAF-C domain; Inhibits MKK3 recruitmentp38 pathway in late osteoclastogenesisIC50 = 0.14 μM in BMMs
CR4-RANK-tetMimics RANK binding motif; Multivalent inhibitionRANK-TRAF6 interactionIC50 = 0.54 μM
L-T6DP-1Linear RANK-derived peptideTRAF-C bindingIC50 > 30 μM
TRAF6-SH3 fusionTargets proline-rich regionsContext-specific interactionsExperimental

The therapeutic advantage of peptides includes:

  • High specificity: Engineered to target unique protein interfaces within TRAF6 complexes
  • Controlled signal modulation: Unlike complete gene deletion, peptides allow partial inhibition that preserves physiological functions
  • Multivalency: Tetravalent designs exploit avidity effects to achieve nanomolar affinity unattainable with small molecules [4]
  • Pathway selectivity: Can disrupt specific downstream branches (e.g., p38 over JNK) by targeting distinct adaptor recruitment sites

Proof-of-concept studies demonstrate that CR4-WHD-tet administration prevents RANKL-induced bone loss in murine models without apparent cytotoxicity, validating TRAF6 as a druggable target for bone destructive diseases [4]. Similar approaches show promise for autoimmune conditions, where peptide inhibitors of TRAF6 signaling in T cells ameliorate EAE by suppressing pathogenic Th17 responses while preserving regulatory T cell function [2] [5]. The emergence of these sophisticated peptide designs represents a paradigm shift from broad immunosuppression toward precise disruption of pathogenic signaling nodes in TRAF6 networks.

Properties

Product Name

TRAF6 peptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C145H238N34O44

Molecular Weight

3161.6 g/mol

InChI

InChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1

InChI Key

QJVDSWHEHFYKAP-VCYFOPKJSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

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